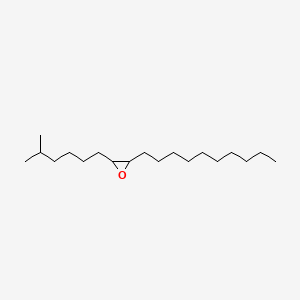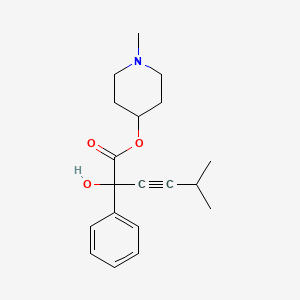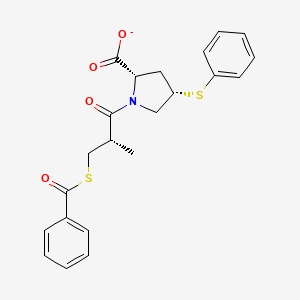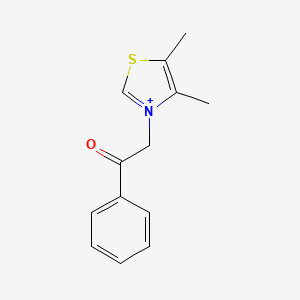
Alagebrium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alagebrium, also known as 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-thiazolium chloride, is a compound that was initially developed as a drug candidate by Alteon, Inc. It was the first compound to be clinically tested for breaking the crosslinks caused by advanced glycation end-products (AGEs). These crosslinks are implicated in aging and various degenerative diseases such as diabetes, atherosclerosis, chronic kidney disease, and Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alagebrium involves the reaction of 2-oxo-2-phenylethyl bromide with 4,5-dimethylthiazole in the presence of a base. The reaction typically occurs in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and efficacy .
Analyse Chemischer Reaktionen
Reaktionstypen: Alagebrium unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins des Thiazoliumrings. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Typischerweise beinhalten sie Nukleophile wie Halogenide oder Amine in polaren Lösungsmitteln.
Oxidationsreaktionen: Können mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.
Reduktionsreaktionen: Beinhalten oft Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene Thiazoliumderivate liefern, während Oxidations- und Reduktionsreaktionen die an den Thiazoliumring gebundenen funktionellen Gruppen modifizieren können .
Wissenschaftliche Forschungsanwendungen
Alagebrium wurde ausgiebig auf seine potenziellen therapeutischen Vorteile in verschiedenen Bereichen untersucht:
Medizin: Hat gezeigt, dass es den systolischen Blutdruck senkt und therapeutische Vorteile für Patienten mit diastolischer Herzinsuffizienz bietet.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die kovalenten Bindungen bricht, die in quervernetzten Proteinen gebildet werden, wodurch die Proteine freigesetzt und ihre normale Funktion wiederhergestellt wird. Diese Wirkung zielt auf den biochemischen Weg ab, der zur Bildung von AGEs führt. Durch die Auflösung dieser Quervernetzungen trägt this compound dazu bei, die Versteifung der Blutgefäßwände und andere Formen des Proteinabbaus umzukehren, die mit dem Altern und degenerativen Erkrankungen verbunden sind .
Ähnliche Verbindungen:
Aminoguanidin: Ein weiterer AGE-Brecher, der auf sein Potenzial zur Reduzierung diabetischer Komplikationen untersucht wurde.
Pyridoxamin: Bekannt für seine Fähigkeit, die Bildung von AGEs zu hemmen und oxidativen Stress zu reduzieren.
Einzigartigkeit von this compound: this compound ist einzigartig in seiner Fähigkeit, AGE-Quervernetzungen gezielt anzugreifen und zu brechen, was direkt einen der Hauptmechanismen des Alterns anspricht. Im Gegensatz zu anderen Verbindungen, die möglicherweise nur die Bildung von AGEs hemmen, bricht this compound aktiv bestehende Quervernetzungen auf und macht es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen bei Alterung und degenerativen Erkrankungen .
Wirkmechanismus
Alagebrium exerts its effects by breaking the covalent bonds formed in cross-linked proteins, thereby releasing the proteins and restoring their normal function. This action targets the biochemical pathway leading to the formation of AGEs. By breaking these crosslinks, this compound helps to reverse the stiffening of blood vessel walls and other forms of protein degradation associated with aging and degenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Aminoguanidine: Another AGE breaker that has been studied for its potential to reduce diabetic complications.
Pyridoxamine: Known for its ability to inhibit the formation of AGEs and reduce oxidative stress.
Uniqueness of Alagebrium: this compound is unique in its ability to specifically target and break AGE crosslinks, which directly addresses one of the main mechanisms of aging. Unlike other compounds that may only inhibit the formation of AGEs, this compound actively breaks existing crosslinks, making it a promising candidate for therapeutic applications in aging and degenerative diseases .
Eigenschaften
CAS-Nummer |
393121-34-1 |
|---|---|
Molekularformel |
C13H14NOS+ |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
2-(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone |
InChI |
InChI=1S/C13H14NOS/c1-10-11(2)16-9-14(10)8-13(15)12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3/q+1 |
InChI-Schlüssel |
LYLFQLCLUXOFOL-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)C |
Kanonische SMILES |
CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)C |
Key on ui other cas no. |
393121-34-1 |
Synonyme |
3-phenacyl-4,5-dimethylthiazolium chloride alagebrium ALT 711 ALT-711 ALT711 phenyl-4,5-dimethylthiazolium chloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




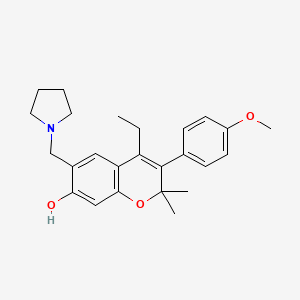



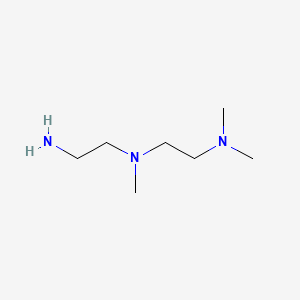
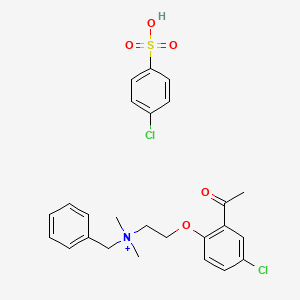
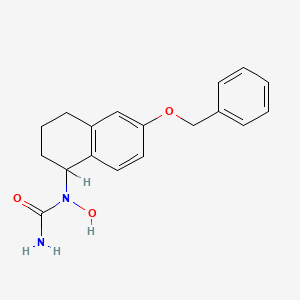
![[3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate](/img/structure/B1220558.png)
